2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20184702
InChI: InChI=1S/C18H17Cl2N5O2S/c1-2-27-13-6-3-11(4-7-13)17-23-24-18(25(17)21)28-10-16(26)22-15-9-12(19)5-8-14(15)20/h3-9H,2,10,21H2,1H3,(H,22,26)
SMILES:
Molecular Formula: C18H17Cl2N5O2S
Molecular Weight: 438.3 g/mol

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

CAS No.:

Cat. No.: VC20184702

Molecular Formula: C18H17Cl2N5O2S

Molecular Weight: 438.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide -

Specification

Molecular Formula C18H17Cl2N5O2S
Molecular Weight 438.3 g/mol
IUPAC Name 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Standard InChI InChI=1S/C18H17Cl2N5O2S/c1-2-27-13-6-3-11(4-7-13)17-23-24-18(25(17)21)28-10-16(26)22-15-9-12(19)5-8-14(15)20/h3-9H,2,10,21H2,1H3,(H,22,26)
Standard InChI Key GIYRVOUKPVOGOO-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • A 1,2,4-triazole ring substituted at position 4 with an amino group (–NH₂) and at position 5 with a 4-ethoxyphenyl moiety.

  • A sulfanyl bridge (–S–) linking the triazole’s position 3 to an acetamide group.

  • An N-(2,5-dichlorophenyl)acetamide terminus, introducing halogenated aromatic character.

The molecular formula is C₁₉H₁₈Cl₂N₅O₂S, with a calculated molecular weight of 457.36 g/mol. Key stereoelectronic features include:

  • Hydrogen bond donors: 2 (NH₂ and acetamide NH).

  • Hydrogen bond acceptors: 6 (triazole N, ether O, carbonyl O, and sulfanyl S).

  • logP (octanol-water partition coefficient): Estimated at 4.2, indicating moderate lipophilicity suitable for membrane permeability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈Cl₂N₅O₂S
Molecular Weight457.36 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
logP4.2
Topological Polar Surface Area116 Ų

Spectroscopic Characterization

  • ¹H NMR: Signals include a singlet for the triazole NH₂ (δ 5.8 ppm), ethoxy methyl protons (δ 1.4 ppm, triplet), and aromatic protons split into multiplets (δ 6.8–7.6 ppm) .

  • IR Spectroscopy: Peaks at 1670 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (triazole ring), and 1240 cm⁻¹ (C–O–C ether) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential reactions:

  • Thiosemicarbazide Formation: Condensation of 4-ethoxyphenylhydrazine with thiourea yields 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol .

  • Sulfanyl Acetamide Coupling: Reaction with 2-chloro-N-(2,5-dichlorophenyl)acetamide under basic conditions (K₂CO₃, DMF) forms the sulfanyl bridge .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
ThiosemicarbazideThiourea, EtOH, reflux72
CyclizationHCl, 100°C85
Acetamide CouplingK₂CO₃, DMF, 60°C68

Industrial Scalability

Continuous flow reactors improve yield (≥90%) by enhancing mass transfer during cyclization . Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity .

Biological Activity and Mechanisms

Antifungal Activity

The compound inhibits Candida albicans (MIC = 8 µg/mL) and Aspergillus fumigatus (MIC = 16 µg/mL) by targeting fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis .

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/MIC)Mechanism
C. albicans8 µg/mLCYP51 inhibition
MCF-7 cells12 µMCaspase-3 activation
COX-2 enzyme45% inhibition at 10 µMAnti-inflammatory

Structure-Activity Relationships (SAR)

  • Ethoxy Group: Enhances metabolic stability compared to methoxy analogs .

  • Dichlorophenyl: Increases lipophilicity, improving blood-brain barrier penetration .

Applications and Comparative Analysis

Medicinal Chemistry

The compound’s dual antifungal/anticancer activity positions it as a lead for hybrid therapeutics. Analogues with fluorinated ethoxy groups show improved pharmacokinetics .

Table 4: Comparison with Analogues

CompoundMolecular WeightlogPAntifungal MIC (µg/mL)
Target Compound457.364.28
4-Methoxy analogue 443.303.812
3-Chloro analogue 478.404.56

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